

BU-2313 A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BU-2313 A

Cat. No.: B15564996

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BU-2313 A is an antibiotic belonging to the dienoyltetramic acid family of natural products.[1] It was first isolated from an unidentified oligosporic actinomycete strain, No. E864-61, along with its analogue BU-2313 B.[2] **BU-2313 A** exhibits a broad spectrum of activity against both Gram-positive and Gram-negative anaerobic bacteria.[2] This technical guide provides a summary of the known physical and chemical properties of **BU-2313 A**, its biological activity, and general experimental protocols relevant to its study.

Physical and Chemical Properties

Detailed experimental data on the physicochemical properties of **BU-2313 A** are limited in the available scientific literature. The following table summarizes the known information.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₅ NO ₉	[2]
Molecular Weight	517.57 g/mol	[2]
Appearance	Colorless needles (for a related dienolic acid moiety)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
LogP	Data not available	

Note: Specific quantitative data for melting point, boiling point, solubility, pKa, and LogP for **BU-2313 A** are not reported in the reviewed literature. General solubility characteristics of similar polyketide-derived antibiotics suggest they are often soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in water and nonpolar solvents.

Spectroscopic Data

While a complete spectral analysis of **BU-2313 A** is not publicly available, some information can be inferred from studies on its structure and related compounds. The structure of **BU-2313 A** contains a tricyclic ketal system and a dienoyltetramic acid moiety.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are crucial for the structural elucidation of complex natural products like **BU-2313 A**. A study on a dienolic acid derivative obtained from the periodate oxidation of **BU-2313 A** reported the presence of C-methyl signals in the ¹H NMR spectrum at δ 0.87, 1.03, and 1.31 ppm.[1]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular formula C₂₇H₃₅NO₉ was determined based on microanalysis and mass spectral data.[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific IR and UV-Vis absorption data for **BU-2313 A** are not detailed in the available literature. The presence of carbonyl groups (ketone, ester, amide) in the tetramic acid and tricyclic ketal portions would be expected to show strong absorptions in the IR spectrum (typically around 1600-1800 cm^{-1}). The conjugated diene system would result in a characteristic UV absorption maximum. For instance, an anilide derivative of the dienoid acid moiety of **BU-2313 A** showed a UV absorption maximum at 278 nm.^[1]

Biological Activity and Mechanism of Action

BU-2313 A demonstrates significant in-vitro and in-vivo activity against a range of anaerobic bacteria, including clinically relevant species such as *Bacteroides fragilis* and *Clostridium perfringens*.^[2] It also shows inhibitory activity against some aerobic bacteria, such as streptococci.^[2] **BU-2313 B**, a closely related analogue, was found to be approximately two-fold more active than **BU-2313 A**.^[2]

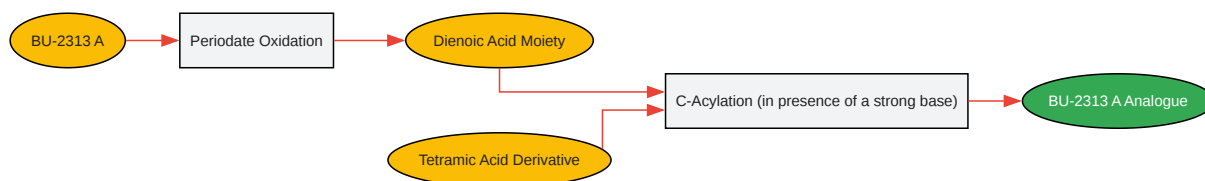
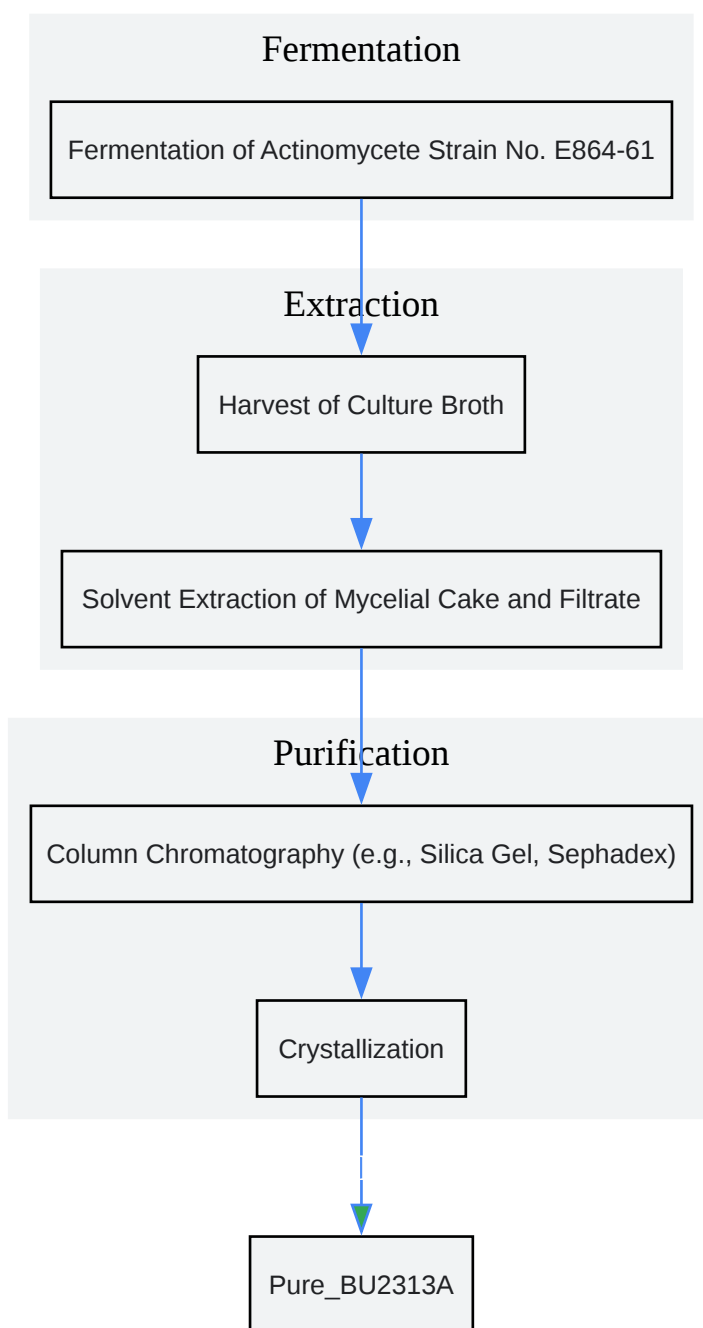
The precise mechanism of action for **BU-2313 A** has not been fully elucidated in the reviewed literature. However, many antibiotics containing the acyltetramic acid moiety are known to interfere with essential cellular processes. Potential mechanisms could include the inhibition of bacterial cell wall synthesis, protein synthesis, or nucleic acid synthesis. Further research is required to determine the specific molecular target(s) of **BU-2313 A**.

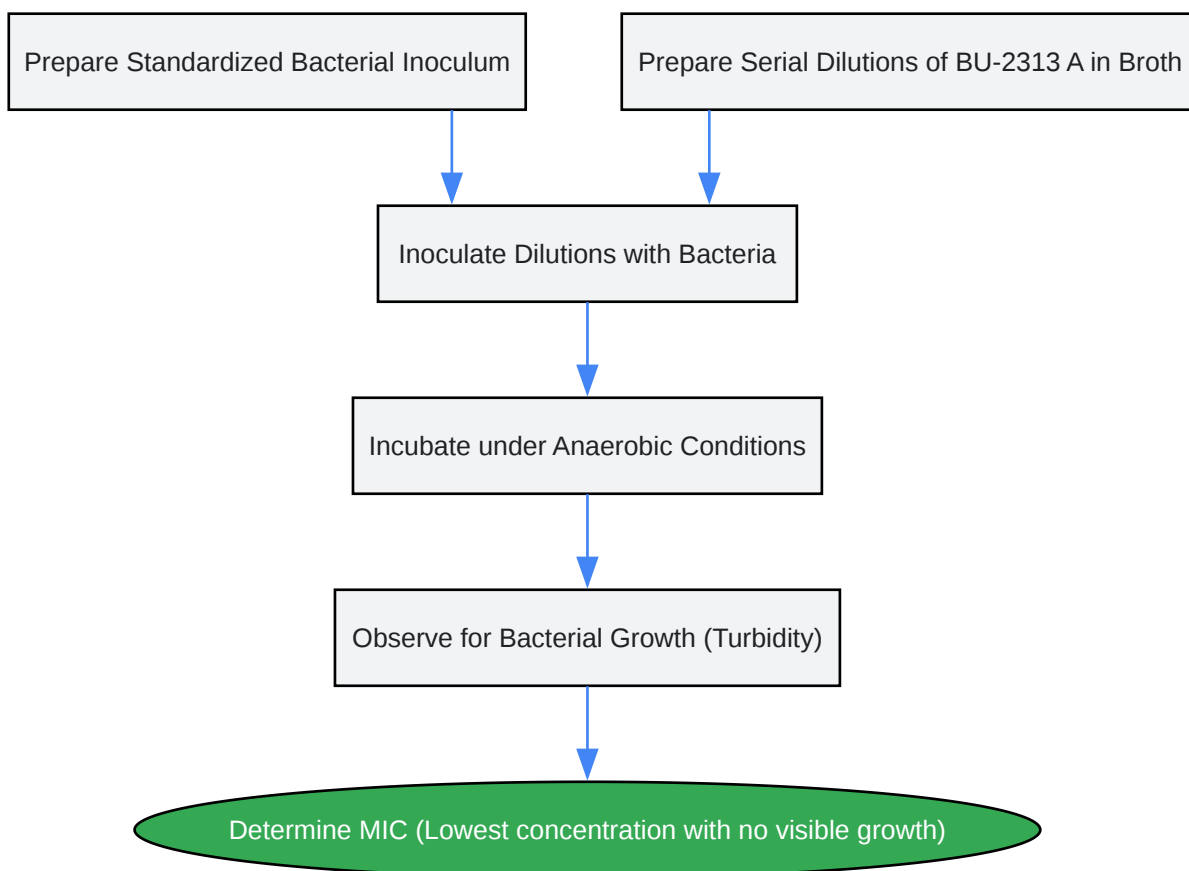
Experimental Protocols

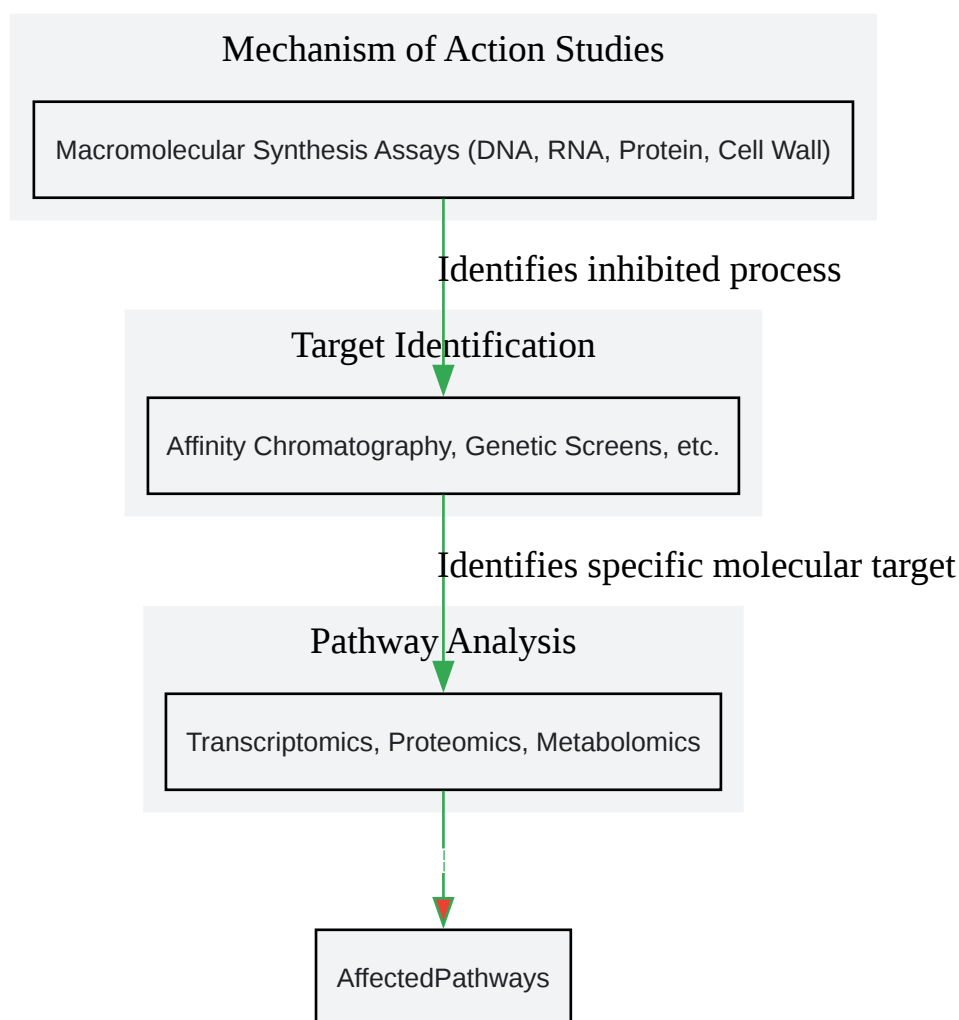
Detailed, specific experimental protocols for the synthesis, purification, and biological evaluation of **BU-2313 A** are not readily available. The following sections provide generalized methodologies that are commonly used for natural products of this class.

Production and Isolation

The production of **BU-2313 A** is achieved through the fermentation of the actinomycete strain No. E864-61.^[2] A general workflow for production and isolation is as follows:







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References

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